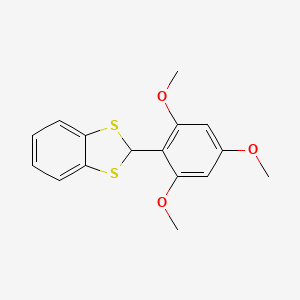
Azanium;formaldehyde;phenoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, polymer with formaldehyde, ammonium salt is a type of phenolic resin. Phenolic resins are synthetic polymers obtained by the reaction of phenol with formaldehyde. These resins were the first commercial synthetic resins and have been widely used in various applications due to their excellent thermal stability, mechanical strength, and chemical resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol reacts with formaldehyde in the presence of either an acid or a base catalyst to form phenol-formaldehyde resins. The reaction can proceed via two main routes:
Resole Resins: Formed under basic conditions with an excess of formaldehyde.
Novolac Resins: Formed under acidic conditions with an excess of phenol.
Industrial Production Methods
The industrial production of phenol-formaldehyde resins involves the following steps:
Preparation and Loading of Raw Materials: Phenol and formaldehyde are prepared and loaded into the reaction vessel.
Condensation Reaction: The phenol and formaldehyde undergo a condensation reaction in the presence of a catalyst to form phenol alcohols.
Polycondensation: The phenol alcohols undergo further polycondensation to form the resin.
Cooling and Packaging: The resin is cooled, drained, and packaged for use.
Análisis De Reacciones Químicas
Phenol-formaldehyde resins undergo various chemical reactions, including:
Oxidation: Phenolic resins can undergo oxidation reactions, especially when exposed to air and light.
Substitution: The hydroxyl groups in phenolic resins can undergo substitution reactions with various reagents.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and formaldehyde . The major products formed from these reactions are highly cross-linked phenolic resins with excellent thermal and chemical stability .
Aplicaciones Científicas De Investigación
Phenol-formaldehyde resins have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of phenol-formaldehyde resins involves the formation of a highly cross-linked polymer network. The hydroxymethyl groups formed during the initial reaction between phenol and formaldehyde can react with other phenolic units to form methylene or ether bridges. This cross-linking process results in a rigid, thermosetting polymer with excellent thermal and chemical stability .
Comparación Con Compuestos Similares
Phenol-formaldehyde resins can be compared with other similar compounds, such as:
Urea-Formaldehyde Resins: These resins are also formed by the reaction of formaldehyde with urea.
Melamine-Formaldehyde Resins: Formed by the reaction of formaldehyde with melamine, these resins have excellent thermal and chemical resistance and are used in the production of laminates and coatings.
Epoxy Resins: These resins are formed by the reaction of epichlorohydrin with bisphenol A.
Phenol-formaldehyde resins are unique due to their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications .
Propiedades
Número CAS |
55426-39-6 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
azanium;formaldehyde;phenoxide |
InChI |
InChI=1S/C6H6O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;1H3 |
Clave InChI |
DTCDQFXKTVPDBK-UHFFFAOYSA-N |
SMILES canónico |
C=O.C1=CC=C(C=C1)[O-].[NH4+] |
Números CAS relacionados |
55426-39-6 35297-54-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


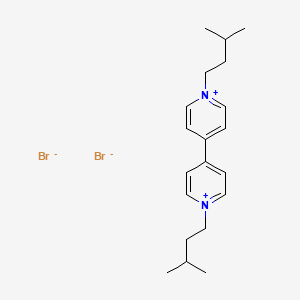
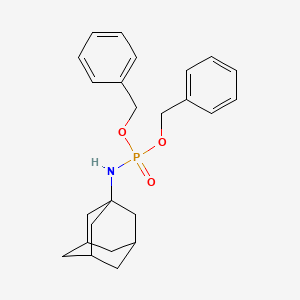
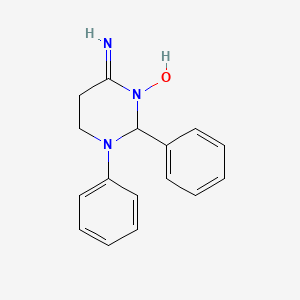
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
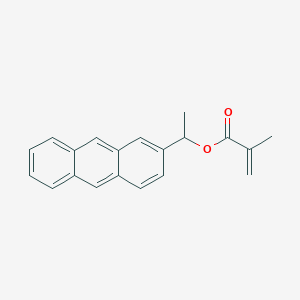
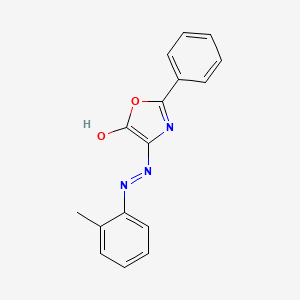
![N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide](/img/structure/B14643102.png)

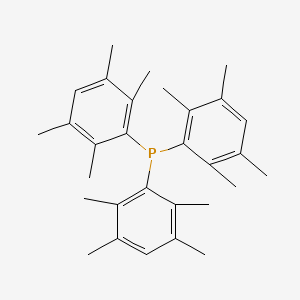

![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)
